Cas no 161903-09-9 ((2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol)

(2S,3R)-3-(2-ニトロ-1H-イミダゾール-1-イル)メトキシ-1,2,4-ブタントリオールは、ニトロイミダゾール基を有するグリセロール誘導体であり、放射線増感剤や低酸素細胞標的化合物としての応用が期待される。立体特異的な(2S,3R)配置と極性ヒドロキシル基を保持しつつ、1位の水酸基がニトロイミダゾールで修飾された構造特徴を示す。この分子は、腫瘍の低酸素領域における選択的な代謝活性化が可能であり、従来のニトロイミダゾール系薬剤と比較して改善された水溶性と組織浸透性を兼ね備えている。特に、がん放射線療法における増感効果や低酸素イメージングプローブとしての利用が研究されている。

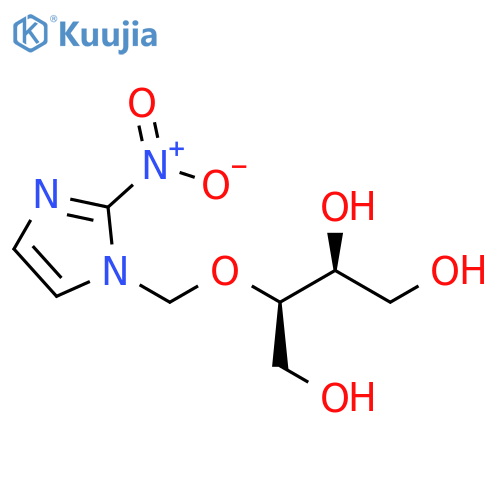

161903-09-9 structure

商品名:(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol

CAS番号:161903-09-9

MF:C8H13N3O6

メガワット:247.205322027206

CID:5047751

(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Butanetriol, 3-[(2-nitro-1H-imidazol-1-yl)methoxy]-, (2S,3R)-

- (2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol

- (2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol

-

- インチ: 1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1

- InChIKey: FIITXXIVUIXYMI-NKWVEPMBSA-N

- ほほえんだ: C(O)[C@H](O)[C@H](OCN1C([N+]([O-])=O)=NC=C1)CO

(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N496205-1mg |

(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |

161903-09-9 | 1mg |

$1510.00 | 2023-05-17 | ||

| TRC | N496205-.5mg |

(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |

161903-09-9 | 5mg |

$896.00 | 2023-05-17 | ||

| TRC | N496205-2.5mg |

(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |

161903-09-9 | 2.5mg |

$3077.00 | 2023-05-17 | ||

| TRC | N496205-0.5mg |

(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |

161903-09-9 | 0.5mg |

$ 740.00 | 2022-06-03 | ||

| TRC | N496205-25mg |

(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |

161903-09-9 | 25mg |

$ 15000.00 | 2023-09-06 |

(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

161903-09-9 ((2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量